2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
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Overview
Description
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of cyclen, a macrocyclic ligand, and is characterized by the presence of four methyl groups and three tert-butyl ester groups. Its structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and related applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen typically involves multiple steps, starting from the cyclen precursorOne common method involves the use of tert-butyl acetate and methyl iodide as reagents, under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of ester groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen exerts its effects is primarily through its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to encapsulate metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly valuable in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7-tris (t-butyl acetate): Another macrocyclic ligand with similar properties but different substitution patterns.
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen: A related compound with benzyl ester groups instead of tert-butyl ester groups.
Uniqueness
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form highly stable metal complexes sets it apart from other similar compounds, making it particularly valuable in applications requiring high stability and specificity .
Properties
Molecular Formula |
C43H76N6O7S2 |
---|---|
Molecular Weight |
853.2 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-7,10-bis[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C43H76N6O7S2/c1-28-25-47(33(6)38(51)54-41(9,10)11)30(3)27-49(35(8)40(53)56-43(15,16)17)31(4)26-48(34(7)39(52)55-42(12,13)14)29(2)24-46(28)32(5)37(50)45-22-23-57-58-36-20-18-19-21-44-36/h18-21,28-35H,22-27H2,1-17H3,(H,45,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
LDTAEQHITJRHAU-DZCXQCEKSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)NCCSSC2=CC=CC=N2 |
Canonical SMILES |
CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)NCCSSC2=CC=CC=N2 |
Origin of Product |
United States |
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